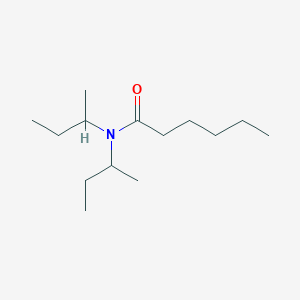
Hexanamide, N,N-bis(1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanamide, N,N-bis(1-methylpropyl)- is a chemical compound with the molecular formula C12H25NO It is an amide derivative of hexanoic acid, characterized by the presence of two 1-methylpropyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N,N-bis(1-methylpropyl)- typically involves the reaction of hexanoic acid with N,N-bis(1-methylpropyl)amine. The reaction is usually carried out under controlled conditions, with the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Hexanamide, N,N-bis(1-methylpropyl)- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Hexanamide, N,N-bis(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Hexanamide, N,N-bis(1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of Hexanamide, N,N-bis(1-methylpropyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in certain bacteria . This inhibition can lead to the disruption of essential metabolic processes, resulting in antimicrobial effects.
類似化合物との比較
Hexanamide, N,N-bis(1-methylpropyl)- can be compared with other similar compounds such as:
Hexanamide: A simpler amide derivative of hexanoic acid without the 1-methylpropyl groups.
N,N-Dimethylhexanamide: An amide derivative with two methyl groups attached to the nitrogen atom.
N,N-Diethylhexanamide: An amide derivative with two ethyl groups attached to the nitrogen atom.
Uniqueness
The presence of the two 1-methylpropyl groups in Hexanamide, N,N-bis(1-methylpropyl)- imparts unique steric and electronic properties, making it distinct from other amide derivatives. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.
特性
CAS番号 |
100887-36-3 |
|---|---|
分子式 |
C14H29NO |
分子量 |
227.39 g/mol |
IUPAC名 |
N,N-di(butan-2-yl)hexanamide |
InChI |
InChI=1S/C14H29NO/c1-6-9-10-11-14(16)15(12(4)7-2)13(5)8-3/h12-13H,6-11H2,1-5H3 |
InChIキー |
DIKQSIZOYARCDK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)N(C(C)CC)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


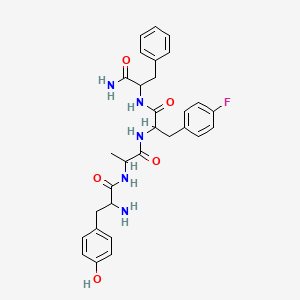

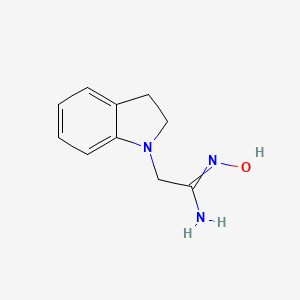
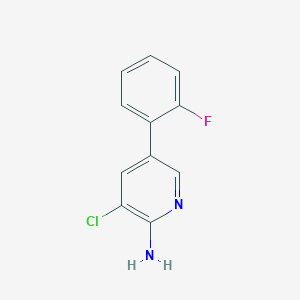
![Methyl 4-(2-benzyl-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14085293.png)
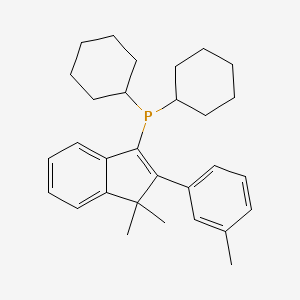
![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)
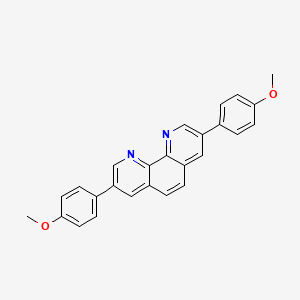
![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B14085311.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione](/img/structure/B14085312.png)

![1-(4-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085316.png)
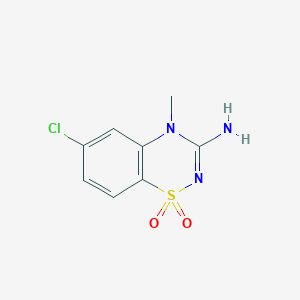
![1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride](/img/structure/B14085326.png)
